molecular formula C18H22N2O2 B1384947 N-(3-Amino-2-methylphenyl)-2-butoxybenzamide CAS No. 1020056-40-9

N-(3-Amino-2-methylphenyl)-2-butoxybenzamide

Cat. No. B1384947
CAS RN: 1020056-40-9
M. Wt: 298.4 g/mol
InChI Key: HGZKTYKHCQYYLW-UHFFFAOYSA-N
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Description

N-(3-Amino-2-methylphenyl)-2-butoxybenzamide, also known as AMPB, is an organic compound composed of an amide and a benzene ring. It is a derivative of the amino acid phenylalanine and is used in a variety of scientific research applications. It is a colorless solid and has a melting point of 144-146°C. It is soluble in water, ethanol, and other organic solvents.

Scientific Research Applications

1. Novel Crystalline Forms and Therapeutic Uses

N-(3-Amino-2-methylphenyl)-2-butoxybenzamide has been studied for its novel crystalline forms, particularly in the context of NK1/NK2 antagonists, which are relevant for treating a range of disorders including asthma, gastrointestinal diseases, pain, and depression (Norman, 2008).

2. Psycho- and Neurotropic Properties

Research on variants of this compound has explored their psycho- and neurotropic properties. This includes studies on specific sedative effects and anti-amnesic activities, which are relevant for their potential use in psychoactive treatments (Podolsky, Shtrygol’, & Zubkov, 2017).

3. Synthesis of Peptide Derivatives

The compound has been utilized in the synthesis of peptide derivatives. For example, its derivatives allow for peptide couplings at elevated temperatures, which is significant for certain types of chemical synthesis (Turck & Berndt, 1981).

4. Anticancer Applications

There is research into related compounds for anticancer applications. For instance, specific derivatives have been identified as kinesin spindle protein (KSP) inhibitors with potential for treating cancer (Theoclitou et al., 2011).

5. Antimicrobial and Antibacterial Properties

Studies have also been conducted on the antimicrobial and antibacterial properties of this compound derivatives. This includes the design and synthesis of new compounds with potential antimicrobial activities against various bacteria and fungi (Cakmak et al., 2022).

6. Molecular Docking and Antibacterial Evaluation

Further research involves molecular docking and antibacterial evaluation of derivatives, enhancing our understanding of their interaction with bacterial protein receptors. This is crucial for developing new antibacterial agents (Ravichandiran, Premnath, & Vasanthkumar, 2015).

7. Potential Memory Enhancers

This compound derivatives have been synthesized and evaluated for their potential as memory enhancers. These studies include molecular simulation studies to understand their acetylcholinesterase-inhibiting activity, which is crucial for enhancing memory (Piplani, Sharma, Mehta, & Malik, 2018).

properties

IUPAC Name

N-(3-amino-2-methylphenyl)-2-butoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-3-4-12-22-17-11-6-5-8-14(17)18(21)20-16-10-7-9-15(19)13(16)2/h5-11H,3-4,12,19H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZKTYKHCQYYLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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